2,5-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of similar sulfonamide compounds involves multi-step chemical reactions that often start from substituted benzenesulfonamides. For instance, derivatives of benzenesulfonamide have been synthesized through reactions involving chlorosulfonation, coupling with aminoguanidines, or interaction with appropriate phenylglyoxal hydrate in glacial acetic acid (Żołnowska et al., 2016). These methods highlight the versatility in the synthetic approaches for creating sulfonamide-based compounds.
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by X-ray crystallography, revealing intricate details such as hydrogen bonding and molecular chains. For example, the crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide demonstrated π–π interactions and a three-dimensional network formed by hydrogen-bonding interactions (Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, leading to the formation of novel structures. For example, the cascade synthesis involving benzenesulfonamide derivatives and thiourea under specific conditions resulted in the formation of thiazole derivatives, showcasing the reactivity of these compounds (Rozentsveig et al., 2011).
Scientific Research Applications
Synthesis and Pharmacological Activities
- Compounds bearing the benzenesulfonamide moiety, including derivatives related to 2,5-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide, have been synthesized and evaluated for their antimicrobial, anti-HIV, anticancer, and anti-inflammatory activities. These compounds are synthesized through various chemical reactions, involving chlorosulfonation and interactions with different reagents to produce molecules with significant biological activities (Zareef, Iqbal, Ahmed, Zaidi, Arfan, Shafique, Al-Masoudi, 2006); (Miura, Tsuda, Satoh, Pivsa‐Art, Nomura, 1998).
Enzyme Inhibition and Anticancer Potential
- Novel benzenesulfonamide derivatives have been developed and tested for their ability to inhibit enzymes and cancer cell proliferation. These derivatives include molecules designed to target specific enzymes or cancer cells, demonstrating potential therapeutic applications in treating various diseases (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpınar, Özsavcı, Şener, Kaushik-Basu, Basu, Talele, 2013).
Synthetic Applications and Chemical Properties
- The chemical properties and synthetic applications of benzenesulfonamide derivatives are explored through studies on metalation, cross-coupling reactions, and the formation of novel heterocyclic compounds. These studies provide insights into the versatility of sulfonamide compounds in synthetic organic chemistry and their potential use in designing new materials and pharmaceuticals (Familoni, 2002).
Molecular Structure and Characterization
- Research on the molecular structure and characterization of sulfonamide derivatives, including X-ray crystallography and spectroscopic analyses, contributes to understanding these compounds' chemical behavior and potential interactions in biological systems. These studies assist in the rational design of molecules with desired biological activities and physicochemical properties (Rublova, Zarychta, Olijnyk, Mykhalichko, 2017).
properties
IUPAC Name |
2,5-dichloro-N-[2-(4-methylphenyl)sulfanylethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S2/c1-11-2-5-13(6-3-11)21-9-8-18-22(19,20)15-10-12(16)4-7-14(15)17/h2-7,10,18H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHYNYPPGMLDOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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